molecular formula C9H8N2O B157675 2-Methyl-4(3H)-quinazolinone CAS No. 132305-21-6

2-Methyl-4(3H)-quinazolinone

Cat. No. B157675
CAS RN: 132305-21-6
M. Wt: 160.17 g/mol
InChI Key: FIEYHAAMDAPVCH-UHFFFAOYSA-N
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Description

2-Methylquinazolin-4-ol: is a heterocyclic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol . It is known for its role as a potent competitive inhibitor of poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase

Scientific Research Applications

Future Directions

Given its potential antiviral activity against influenza A virus, 2-Methyl-4(3H)-quinazolinone is determined to be a main active component in certain extracts . Its potential as an effective treatment against viral pneumonia via the inhibition of virus replication suggests future research directions .

Biochemical Analysis

Biochemical Properties

2-Methylquinazolin-4-ol interacts with enzymes such as poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase). It inhibits these enzymes in a concentration-dependent manner . The nature of these interactions is competitive, meaning that 2-Methylquinazolin-4-ol competes with the substrate for the active site of the enzyme .

Cellular Effects

The effects of 2-Methylquinazolin-4-ol on cells are primarily related to its inhibitory action on the enzymes mentioned above. By inhibiting poly (ADP-ribose) synthetase and ATCase, 2-Methylquinazolin-4-ol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Methylquinazolin-4-ol exerts its effects by binding to the active sites of poly (ADP-ribose) synthetase and ATCase, thereby preventing these enzymes from catalyzing their respective reactions . This leads to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that 2-Methylquinazolin-4-ol inhibits ATCase in a dose-dependent manner in vivo .

Dosage Effects in Animal Models

In animal models, 2-Methylquinazolin-4-ol has been shown to inhibit ATCase in a dose-dependent manner. Specifically, doses ranging from 0.2 mg to 1 mg administered via oral gavage over two days resulted in an inhibitory effect on ATCase .

Metabolic Pathways

Given its role as an inhibitor of poly (ADP-ribose) synthetase and ATCase, it is likely that 2-Methylquinazolin-4-ol influences pathways related to ADP-ribose synthesis and the urea cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylquinazolin-4-ol can be synthesized through several methods, including transition metal-catalyzed reactions. One common approach involves the cyclization of appropriate precursors under dehydrative or dehydrogenative conditions . For instance, the reaction of 2-aminobenzamide with acetic anhydride can yield 2-Methylquinazolin-4-ol under controlled conditions.

Industrial Production Methods: Industrial production of 2-Methylquinazolin-4-ol typically involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which can have diverse biological activities .

Comparison with Similar Compounds

Similar Compounds:

    Quinazolin-4-ol: Similar in structure but lacks the methyl group at the 2-position.

    2-Methylquinazolin-4-one: Similar but with a ketone group instead of a hydroxyl group at the 4-position.

    4-Hydroxyquinazoline: Similar but without the methyl group at the 2-position.

Uniqueness: 2-Methylquinazolin-4-ol is unique due to its specific inhibitory effects on poly (ADP-ribose) synthetase and aspartate transcarbamylase, which are not as pronounced in its analogs . This makes it particularly valuable in research focused on enzyme inhibition and therapeutic applications.

properties

IUPAC Name

2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEYHAAMDAPVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170208
Record name 2-Methyl-4(3H)-quinazolinone
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Molecular Weight

160.17 g/mol
Source PubChem
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CAS RN

1769-24-0
Record name 2-Methyl-4(3H)-quinazolinone
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Record name 2-Methyl-4(3H)-quinazolinone
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Record name 2-Methyl-4(3H)-quinazolinone
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Record name 2-methylquinazolin-4(1H)-one
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Record name 2-METHYL-4(3H)-QUINAZOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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